molecular formula C17H16N2O4 B11483703 4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione

4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione

Cat. No.: B11483703
M. Wt: 312.32 g/mol
InChI Key: INWQFMJLMKZHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione is a complex organic compound that features a piperidine ring substituted with a hydroxy-methoxyphenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as a diketone, the piperidine ring can be formed through a cyclization reaction.

    Substitution with Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, often using a phenol derivative.

    Introduction of Pyridinyl Group: The pyridinyl group is typically added through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the piperidine and pyridinyl groups can interact through hydrophobic or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,5-dione: Similar structure but with a different substitution pattern on the piperidine ring.

    4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-3-yl)piperidine-2,6-dione: Similar structure but with the pyridinyl group attached at a different position.

Uniqueness

4-(4-Hydroxy-3-methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of hydroxy, methoxy, and pyridinyl groups provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-1-pyridin-2-ylpiperidine-2,6-dione

InChI

InChI=1S/C17H16N2O4/c1-23-14-8-11(5-6-13(14)20)12-9-16(21)19(17(22)10-12)15-4-2-3-7-18-15/h2-8,12,20H,9-10H2,1H3

InChI Key

INWQFMJLMKZHBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)N(C(=O)C2)C3=CC=CC=N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.